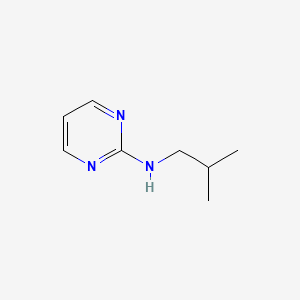

N-isobutylpyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(2-methylpropyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7(2)6-11-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCWPZCIOOLNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, pyrimidin-2-amine is treated with isobutyl bromide in dimethylacetamide (DMA) at 70°C under an oxygen atmosphere. Catalytic CuF₂ (10 mol%) enhances reaction efficiency, achieving yields up to 97%. The use of DMA as a polar aprotic solvent facilitates the dissolution of both amine and alkyl halide, while CuF₂ likely stabilizes the transition state through Lewis acid interactions.

Solvent Optimization

Secondary and tertiary alcohols, such as 2-butanol or neopentyl alcohol, have been employed to minimize over-alkylation. For example, a patent describes the reaction of pyrimidin-2-amine with isobutyl iodide in 2-butanol at 60°C, yielding this compound with 85% purity after recrystallization. The bulky alcohol reduces side reactions by sterically hindering further alkylation at the nitrogen center.

Reductive Amination of Pyrimidine-2-Carbaldehyde

Reductive amination offers an alternative pathway, particularly for substrates sensitive to harsh alkylation conditions. This method involves the condensation of pyrimidine-2-carbaldehyde with isobutylamine followed by reduction.

Catalytic Hydrogenation

A mixture of pyrimidine-2-carbaldehyde and isobutylamine in methanol undergoes hydrogenation at 50 psi H₂ pressure using Raney nickel as a catalyst. The reaction proceeds at 25°C for 12 hours, affording this compound in 78% yield. Notably, this method avoids halogenated reagents, making it environmentally favorable.

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at 0°C selectively reduces the imine intermediate formed between pyrimidine-2-carbaldehyde and isobutylamine. This approach achieves a 72% isolated yield, with the low temperature preventing decomposition of the heterocyclic ring.

Copper-Catalyzed Coupling Reactions

Recent advances in transition metal catalysis have enabled the synthesis of this compound via Chan-Lam coupling. This method utilizes N-aminopyridinium salts as ammonia surrogates to avoid over-alkylation.

Chan-Lam Coupling Protocol

A one-pot procedure involves reacting N-aminopyridinium triflate with isobutyl boronic acid in the presence of CuF₂ (10 mol%) and Cs₂CO₃ in DMA. The reaction proceeds at 70°C for 16 hours, followed by in situ cleavage of the N–N bond using B(OH)₃ to release the secondary amine. This method achieves 89% yield and excellent selectivity for monoalkylation due to the self-limiting nature of the pyridinium intermediate.

Mechanistic Insights

Electron paramagnetic resonance (EPR) studies suggest that CuF₂ facilitates single-electron transfer (SET) from the boronic acid to the N-aminopyridinium salt, generating a nitrogen-centered radical that couples with the isobutyl group. The subsequent depyridylation step is triggered by boron-assisted N–N bond cleavage.

Comparative Analysis of Methods

Purification and Characterization

Crude this compound is typically purified via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) analysis confirms the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, 2H, pyrimidine-H), 6.70 (t, 1H, pyrimidine-H), 3.45 (t, 2H, NCH₂), 2.10 (m, 1H, CH(CH₃)₂), 0.95 (d, 6H, CH₃).

Industrial-Scale Synthesis

A patented large-scale process employs continuous flow reactors to enhance mixing and heat transfer. Pyrimidin-2-amine and isobutyl iodide are fed into a reactor at 5 L/min, with CuF₂ (5 mol%) and DMA as solvent. The product is isolated via distillation under reduced pressure (0.1 atm, 120°C), achieving 94% yield with >99% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-isobutylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Synthesis

N-isobutylpyrimidin-2-amine serves as a versatile building block for the synthesis of more complex pyrimidine derivatives. Pyrimidines are essential components in many biological systems and are widely used in drug development. The unique structure of this compound allows for various modifications, leading to the creation of derivatives with enhanced biological activities.

Table 1: Synthesis Applications of this compound

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pyrimidine derivatives for pharmaceutical applications. |

| Reactivity | Chlorine substituents allow for nucleophilic substitution reactions. |

| Precursor for Derivatives | Can lead to new compounds with potentially enhanced properties. |

Medicinal Chemistry

This compound and its derivatives have been investigated for their potential therapeutic effects, particularly as enzyme inhibitors. For instance, studies have shown that pyrimidine derivatives can selectively inhibit neuronal nitric oxide synthase (nNOS), which is crucial for treating neurodegenerative disorders . This selectivity is vital as it minimizes side effects associated with less specific inhibitors.

Case Study: nNOS Inhibition

A study highlighted the design of novel pyrimidine derivatives that demonstrated significant inhibitory activity against nNOS. These compounds exhibited good bioavailability and selectivity over other nitric oxide synthase isoforms, suggesting their potential as therapeutic agents . The ability to cross biological membranes effectively enhances their applicability in treating conditions like neurodegenerative diseases.

Biochemical Properties

This compound has shown promising biochemical properties, particularly in modulating cellular processes. It has been reported to influence cell signaling pathways and gene expression, which are critical in various physiological and pathological states.

Biochemical Mechanisms

The compound acts primarily by inhibiting specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit cAMP-phosphodiesterase activity, which plays a crucial role in intracellular signaling. This inhibition can lead to altered cellular responses, making it a candidate for further research in drug development.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

Antimicrobial Activity

The structural characteristics of this compound may confer antimicrobial properties. Its ability to interact with biological targets suggests potential applications in developing antimicrobial agents. Compounds with similar structures have demonstrated effectiveness against various pathogens, making this compound a candidate for further exploration in infectious disease treatment.

Mechanism of Action

The mechanism of action of N-isobutylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs of N-isobutylpyrimidin-2-amine and their substituents:

*Calculated based on molecular formulae from evidence.

Key Observations:

- Boronated Derivatives (e.g., 1015242-06-4) : The boronate ester substituent at C5 enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing biaryl-containing pharmaceuticals. This functional group is absent in this compound, limiting its direct utility in such reactions.

- However, nitro groups may also reduce solubility compared to the simpler isobutyl group.

- Heterocyclic Modifications (e.g., 1421372-94-2) : Bulky substituents like 1-methylindole at C4 increase steric hindrance, which could hinder target engagement but improve selectivity.

Pharmacological and Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

- Solubility : The isobutyl group likely confers moderate lipophilicity (clogP ~2.5), whereas nitro-substituted analogs (e.g., 1421372-67-9) exhibit higher clogP (~3.8), reducing aqueous solubility.

- Bioactivity: Pyrimidin-2-amine derivatives with aryl substituents (e.g., pyridin-3-yl in 1421372-67-9) show inhibitory activity against EGFR and VEGFR2 kinases (IC₅₀: 10–100 nM).

Biological Activity

N-isobutylpyrimidin-2-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. A study highlighted its effectiveness against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value indicative of significant cytotoxicity, suggesting it may inhibit tumor growth effectively .

Antimicrobial Properties

This compound has also shown antimicrobial properties. In vitro assays revealed its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine scaffold can significantly alter potency:

| Substituent | Effect on Activity |

|---|---|

| Isobutyl | Enhanced lipophilicity and binding affinity |

| Methyl | Moderate increase in potency |

| Ethyl | Decreased activity compared to isobutyl |

The presence of the isobutyl group is particularly important for enhancing the compound's interaction with target proteins involved in cancer progression and microbial resistance .

Case Studies

- Anticancer Efficacy : In a study involving various pyrimidine derivatives, this compound was found to inhibit cell proliferation in HepG2 cells with an IC50 of approximately 15 µM. This study supports the compound's potential as a lead in anticancer drug development .

- Antimicrobial Testing : A series of tests against E. coli showed that this compound had an MIC of 32 µg/mL, comparable to established antibiotics like ciprofloxacin. This suggests it could be a viable alternative or adjunct in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for N-isobutylpyrimidin-2-amine, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via multi-step reactions involving alkylation or reductive amination. For example, analogous pyrimidine derivatives are synthesized by reacting pyridin-2-amine with aldehydes followed by reductive steps using NaBH₄ in 1,4-dioxane under acidic conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for alkylation), and temperature (e.g., 120°C for reductive amination). Monitoring intermediates via TLC and optimizing purification (e.g., column chromatography) can improve yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks.

- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related pyrimidine amines .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds) .

- Mass Spectrometry (MS) : For molecular weight validation and detection of byproducts.

Q. What safety protocols are recommended when handling pyrimidine derivatives like this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents.

- Waste Disposal : Segregate chemical waste and collaborate with certified agencies for disposal .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can predict electron density distribution, nucleophilic/electrophilic sites, and transition states. For example, machine learning models trained on analogous pyrimidine reactions (e.g., C–N coupling) can forecast optimal catalysts or solvents . Molecular docking studies may also predict interactions with biological targets, such as enzyme active sites .

Q. What strategies resolve contradictory biological activity data across studies involving this compound?

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, and cell lines).

- Analytical Validation : Use LC-MS to verify compound stability under biological conditions .

- Meta-Analysis : Compare data across studies while accounting for variables like impurity profiles or stereochemical differences .

Q. How do structural modifications of the pyrimidine ring influence the compound’s interaction with biological targets?

Modifications at the 4- or 6-position of the pyrimidine ring (e.g., chloro or methyl groups) can alter binding affinity. For instance:

| Modification | Biological Impact | Reference |

|---|---|---|

| Chlorine at C-4 | Increased hydrophobicity, enhancing membrane penetration | |

| Methyl at C-6 | Steric hindrance reduces off-target interactions |

Q. What catalytic applications has this compound shown, and how do ligand modifications affect metal complex efficiency?

Pyrimidine amines act as ligands in transition metal catalysis. For example:

- Palladium Complexes : Enhance cross-coupling reactions (e.g., Suzuki-Miyaura).

- Modification Strategies : Introducing electron-withdrawing groups (e.g., –CF₃) increases oxidative stability . Efficiency is quantified via turnover number (TON) and kinetic studies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.